3-chloro-6-(pyrrolidine-1-carbonyl)pyridazine
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Overview
Description
3-chloro-6-(pyrrolidine-1-carbonyl)pyridazine is a heterocyclic compound that contains a pyridazine ring substituted with a chloro group at the 3-position and a pyrrolidine-1-carbonyl group at the 6-position. Pyridazine derivatives are known for their wide range of pharmacological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-6-(pyrrolidine-1-carbonyl)pyridazine typically involves the reaction of 3-chloropyridazine with pyrrolidine-1-carbonyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-chloro-6-(pyrrolidine-1-carbonyl)pyridazine can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The pyridazine ring can be subjected to oxidation or reduction, leading to different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the pyridazine ring .
Scientific Research Applications
3-chloro-6-(pyrrolidine-1-carbonyl)pyridazine has several scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs with potential antimicrobial, anticancer, and anti-inflammatory activities.
Biological Studies: The compound is used in studies to understand its interactions with biological targets and its effects on cellular processes.
Industrial Applications: It is utilized in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 3-chloro-6-(pyrrolidine-1-carbonyl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-6-(morpholine-1-carbonyl)pyridazine
- 3-chloro-6-(piperidine-1-carbonyl)pyridazine
- 3-chloro-6-(azetidine-1-carbonyl)pyridazine
Uniqueness
3-chloro-6-(pyrrolidine-1-carbonyl)pyridazine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities compared to other similar compounds. Its pyrrolidine-1-carbonyl group contributes to its unique binding interactions and pharmacological profile .
Properties
CAS No. |
1182931-73-2 |
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Molecular Formula |
C9H10ClN3O |
Molecular Weight |
211.6 |
Purity |
95 |
Origin of Product |
United States |
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